molecular formula C18H13ClN3NaO4S B12693840 Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate CAS No. 85895-87-0

Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate

Cat. No.: B12693840
CAS No.: 85895-87-0
M. Wt: 425.8 g/mol
InChI Key: LKUASWNIWNQMLR-UHFFFAOYSA-M
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Description

Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate typically involves multiple steps, including the formation of the naphthimidazole core, sulfonation, and subsequent substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate is utilized in various scientific research fields, including:

    Chemistry: It serves as a reagent in organic synthesis and catalysis studies.

    Biology: Researchers explore its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate stands out due to its specific chemical structure, which imparts unique reactivity and potential biological activities. Its versatility in various scientific research applications further highlights its significance compared to similar compounds.

Properties

CAS No.

85895-87-0

Molecular Formula

C18H13ClN3NaO4S

Molecular Weight

425.8 g/mol

IUPAC Name

sodium;1-(2-chloroanilino)-9-hydroxy-2-methylbenzo[e]benzimidazole-7-sulfonate

InChI

InChI=1S/C18H14ClN3O4S.Na/c1-10-20-15-7-6-11-8-12(27(24,25)26)9-16(23)17(11)18(15)22(10)21-14-5-3-2-4-13(14)19;/h2-9,21,23H,1H3,(H,24,25,26);/q;+1/p-1

InChI Key

LKUASWNIWNQMLR-UHFFFAOYSA-M

Canonical SMILES

CC1=NC2=C(N1NC3=CC=CC=C3Cl)C4=C(C=C(C=C4C=C2)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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